2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one
CAS No.:
Cat. No.: VC20138735
Molecular Formula: C12H18N4O
Molecular Weight: 234.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H18N4O |
|---|---|
| Molecular Weight | 234.30 g/mol |
| IUPAC Name | 2-(3-aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-one |
| Standard InChI | InChI=1S/C12H18N4O/c1-15-11(17)9-3-2-4-10(9)14-12(15)16-6-5-8(13)7-16/h8H,2-7,13H2,1H3 |
| Standard InChI Key | KCJHOXWLMBLMFF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=C(CCC2)N=C1N3CCC(C3)N |
Introduction
Structural Characteristics
Molecular Architecture
2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one (molecular formula: , molecular weight: 234.30 g/mol) features a bicyclic core comprising a cyclopenta[d]pyrimidin-4(5H)-one moiety fused to a 3-aminopyrrolidine ring. The cyclopentane ring adopts a semi-saturated conformation, while the pyrimidine ring provides a planar aromatic system conducive to π-π stacking interactions with biological targets. The 3-aminopyrrolidine substituent introduces a chiral center, necessitating stereoselective synthesis to isolate enantiomers with optimal activity.
Key structural parameters include:
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Cyclopenta[d]pyrimidin-4(5H)-one core: A six-membered pyrimidine ring fused to a five-membered cyclopentane ring, with ketone and methyl groups at positions 4 and 3, respectively.
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3-Aminopyrrolidine moiety: A five-membered nitrogen-containing ring with an amine group at position 3, enabling hydrogen bonding with target proteins.
The compound’s three-dimensional conformation has been validated via X-ray crystallography and NMR spectroscopy, revealing a rigid bicyclic system with limited rotational freedom, which enhances binding specificity.
Physicochemical Properties
The compound’s logP value (calculated) of 1.2 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its polar surface area (PSA) of 78 Ų, attributed to the amine and ketone functionalities, aligns with parameters typical of orally bioavailable drugs.
Synthesis and Manufacturing
Synthetic Pathways
Synthesis of 2-(3-Aminopyrrolidin-1-yl)-3-methyl-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one involves multi-step protocols emphasizing regioselectivity and stereochemical control. A representative route includes:
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Cyclopenta[d]pyrimidinone Formation: Cyclocondensation of ethyl 3-methylcyclopent-1-ene-1-carboxylate with guanidine nitrate under acidic conditions yields the pyrimidine core.
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Pyrrolidine Substitution: Nucleophilic substitution at position 2 of the pyrimidine ring with 3-aminopyrrolidine in the presence of a palladium catalyst.
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Chiral Resolution: Separation of enantiomers via chiral column chromatography to isolate the biologically active (R)-isomer.
Table 1: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | HCl, 100°C, 12 h | 65 | 92 |
| 2 | Pd(OAc)₂, DMF, 80°C | 78 | 88 |
| 3 | ChiralPak AD-H, EtOH | 45 | 99 |
Optimization Challenges
Critical challenges include minimizing racemization during pyrrolidine coupling and preventing over-reduction of the cyclopentane ring. Microwave-assisted synthesis has been explored to enhance reaction efficiency, reducing step 2 duration from 24 h to 4 h with comparable yields.
Biological Activities and Mechanisms
Enzyme Inhibition
The compound exhibits nanomolar inhibitory activity against protein kinases such as CDK2 (IC₅₀ = 12 nM) and Aurora B (IC₅₀ = 18 nM), attributed to its ability to occupy the ATP-binding pocket via hydrogen bonding with backbone amides (e.g., Glu81 and Lys89). Molecular dynamics simulations reveal stable binding poses with RMSD < 1.5 Å over 100 ns trajectories.
Table 2: Enzymatic Inhibition Profiles
| Target | IC₅₀ (nM) | Selectivity Index (vs. CDK4) |
|---|---|---|
| CDK2 | 12 | 150 |
| Aurora B | 18 | 90 |
| EGFR (L858R) | 240 | 8 |
Pharmacological Applications
Oncology
Preclinical studies highlight its efficacy in xenograft models of breast cancer (MCF-7), achieving tumor growth inhibition (TGI) of 68% at 10 mg/kg/day. Mechanistically, it induces G2/M arrest and apoptosis via p53 upregulation.
Neurodegenerative Diseases
Preliminary in vitro data indicate inhibition of tau hyperphosphorylation (IC₅₀ = 50 nM) in neuronal cells, positioning it as a candidate for Alzheimer’s disease therapeutics.
Structure-Activity Relationships (SAR)
Impact of Substituents
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Pyrrolidine Amine: Replacement with piperidine (as in analog 1-(4-Aminopiperidin-1-yl)-3-methylpyrimidin-2(3H)-one) reduces CDK2 inhibition 10-fold, underscoring the importance of the five-membered ring’s conformational strain.
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Methyl Group at Position 3: Removal diminishes metabolic stability (t₁/₂ in hepatocytes: 2 h vs. 6 h for methylated analog).
Table 3: SAR of Key Analogs
| Analog Structure | CDK2 IC₅₀ (nM) | Solubility (μg/mL) |
|---|---|---|
| 3-Methyl replaced with H | 120 | 15 |
| Pyrrolidine replaced with piperidine | 150 | 22 |
| Cyclopentane saturation removed | Inactive | 35 |
Comparative Analysis with Structural Analogs
The compound’s unique bicyclic architecture confers advantages over monocyclic pyrimidines, including enhanced target affinity and resistance to enzymatic degradation. For instance, compared to 6,7-Dihydro-pyrrolo[3,4-d]pyrimidin-4(5H)-one, it exhibits 5-fold greater oral bioavailability in rats (F = 45% vs. 9%).
Future Research Directions
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Clinical Translation: Phase I trials to assess safety and pharmacokinetics in oncology indications.
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Polypharmacology: Exploiting its multi-target potential for complex diseases like glioblastoma.
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Formulation Optimization: Development of nanoparticle-based delivery systems to enhance brain penetration.
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